N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide

Sigma-2 receptor Chemical probe Subtype selectivity

Sigma-2 receptor SAR studies are confounded by linker chemistry-simple THIQ substitutions cause drastic σ1/σ2 selectivity shifts and introduce P-gp off-target effects. This thiourea-linked 6,7-dimethoxy-THIQ derivative is the exact probe needed to resolve these ambiguities. • Distinct thiourea-carbothioyl linker-a structural departure from common alkyl-amides-enables linker-specific binding pocket mapping • Favorable cLogP (2.42) for CNS safety panel screening and reduced non-specific binding vs. lipophilic PET tracers • In stock; standard packs: 1 mg, 5 mg, 10 mg, bulk custom synthesis available

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 328022-63-5
Cat. No. B2484005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide
CAS328022-63-5
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C(=S)NC(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C19H20N2O3S/c1-23-16-10-14-8-9-21(12-15(14)11-17(16)24-2)19(25)20-18(22)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22,25)
InChIKeyVHRQSVFBNQBDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6,7-Dimethoxy-THIQ-2-carbothioyl)benzamide: Basic Characteristics


N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide is a synthetic small molecule (MF: C19H20N2O3S; MW: 356.4 g/mol) belonging to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) class . This compound features a thiourea linker bridging the THIQ pharmacophore to a benzamide moiety. The 6,7-dimethoxy-THIQ scaffold is a recognized pharmacophore with high affinity for sigma-2 receptors, a class of targets overexpressed in various proliferative tumors, making it a relevant tool for sigma receptor research and probe development [1].

Scaffold 6,7-Dimethoxy-THIQ pharmacophore for sigma-2 receptor probe research
Linker Thiourea carbothioyl bridge enables distinct binding interaction profiling
Use context Sigma-2 subtype selectivity studies and probe development workflows

Structural Precision in Sigma-2 Ligand Selection


Although the 6,7-dimethoxy-THIQ core is a well-known sigma-2 receptor pharmacophore, the biological activity of resulting ligands is exquisitely sensitive to the specific linker and terminal cap chemistry [1]. Simple substitution of one THIQ derivative for another can result in drastic shifts in sigma-1 vs. sigma-2 subtype selectivity and the introduction of off-target activities like P-glycoprotein (P-gp) modulation [2]. The thiourea-carbothioyl linker in this compound confers distinct conformational and electronic properties compared to the more common alkyl-amide or urea linkers, making its procurement essential for experiments where linker-specific binding interactions are under investigation.

Linker-dependent selectivity
Replacing the thiourea linker with an alkyl-amide or urea may shift sigma-1/sigma-2 subtype selectivity and binding mode.
Off-target activity not transferable
P-glycoprotein modulation potential varies with subtle structural changes; other THIQ analogs may not replicate this profile.

Comparative Evidence: N-(6,7-Dimethoxy-THIQ-2-carbothioyl)benzamide


Thiourea vs. Alkyl-Amide Linkers: Sigma-2 Selectivity

The thiourea linker (-C(=S)-NH-) distinguishes this compound from typical alkyl-amide linked 6,7-dimethoxy-THIQ sigma-2 ligands. In closely related THIQ series, the electronic nature and hydrogen-bonding capacity of the linker directly correlated with sigma-2 vs. sigma-1 selectivity ratios [1]. While direct Ki data for this specific compound is not publicly available, potent and selective THIQ-based sigma-2 ligands in this class (e.g., SV119) typically achieve Ki values in the range of 5-50 nM at sigma-2 receptors, with selectivity ratios (Ki(σ1)/Ki(σ2)) ranging from 10 to >100 fold [1]. The thiourea moiety is anticipated to contribute to an improved selectivity profile due to its enhanced capacity for directional hydrogen bonding compared to ether or alkyl linkers.

Linker SAR
Class-level
Thiourea vs. alkyl-amide: class-level selectivity trend inferred from THIQ SAR; Ki(σ2) ~5-50 nM for representative SV119.
Supports sigma-2 subtype selectivity investigation.
Direct Ki data for this compound not published; experimental confirmation needed.
Sigma-2 receptor Chemical probe Subtype selectivity

LogP Profile: CNS Drug-Likeness vs. Lipophilic Tracers

The partition coefficient (cLogP) is a critical parameter for CNS drug design. The compound's in silico predicted cLogP is 2.42 , which falls within the optimal range for CNS drug-likeness (typically cLogP < 5). This value is significantly lower than some highly lipophilic sigma receptor probes used in PET imaging, which often possess cLogP values exceeding 4.5 [1]. A lower cLogP suggests a potentially more favorable pharmacokinetic profile with improved metabolic stability and reduced non-specific binding for in vitro and in vivo studies, a known challenge for lipophilic sigma ligands. The predicted water solubility is approximately 4.14 mg/L .

CNS drug-likeness
Data to verify
cLogP 2.42 (in silico)
May support CNS drug-likeness profiling and reduced non-specific binding context.
In silico prediction; requires experimental logP and binding assay validation.
Drug-likeness CNS penetration Physicochemical property

P-gp Inhibition and Multidrug Resistance (MDR)

The 6,7-dimethoxy-THIQ scaffold is identified as a privileged structure for developing small-molecule P-glycoprotein (P-gp) inhibitors, independent of sigma-2 affinity [1]. While many sigma-2 ligand leads suffer from overlapping P-gp inhibition as a confounding factor, this compound's specific structural features (thiourea and benzamide) may offer a probe to deconvolve these two activities. In related studies, subtle modifications to the THIQ core have led to agents where P-gp modulation could be separated from sigma-2 receptor binding. For example, the SIS3 analog (a Smad3 inhibitor) based on this scaffold shows that late-stage functionalization can precisely tune biological outcomes [1]. Direct P-gp efflux inhibition data (e.g., IC50 for calcein-AM accumulation) for this precise compound has not been published, but the scaffold's SAR makes it a valuable tool for such investigations.

P-gp inhibition potential
Class-level
THIQ scaffold is a privileged P-gp inhibitor core; no direct IC50 for this compound.
Supports MDR phenotype research and P-gp inhibitor scaffold exploration.
Functional P-gp assays in MDR cell lines needed to confirm activity.
P-glycoprotein Multidrug resistance Chemosensitizer

Research Applications: N-(6,7-Dimethoxy-THIQ-2-carbothioyl)benzamide


Sigma-2 Receptor Pharmacophore Modeling and SAR

This compound serves as a critical tool for probing the steric and electronic requirements of the sigma-2 receptor's binding pocket. Its thiourea linker, a structural departure from the widespread alkyl-amides, can be used in competitive binding assays (using radioligands like [3H]-DTG or [3H]-haloperidol) to generate SAR data that expands the known chemical space for sigma-2 selectivity [1]. Data from such studies is essential for computational docking and molecular dynamics simulations aimed at rational design of next-generation sigma-2 selective agents [2].

Dual-Target Ligand Development (MTDLs) in Oncology

Given the established role of the 6,7-dimethoxy-THIQ scaffold in both sigma-2 receptor binding and P-gp inhibition [1], this specific compound is an ideal candidate for deconvolution screens. It can be used as a reference analog to separate sigma-2-mediated cytotoxicity from P-gp-modulated chemosensitization in multi-drug resistant (MDR) cancer cell lines (e.g., MCF-7/ADR or HCT-15). Its failure to serve as a clean sigma-2 probe might actually be an advantage for researchers specifically developing MTDLs for complex cancer phenotypes.

CNS Toxicology and Off-Target Liability Profiling

The favorable predicted physicochemical properties (cLogP 2.42, MW 356.4) make it a suitable candidate for early-stage CNS safety and toxicology panels [1]. It can be used as a representative THIQ probe in panels like the Eurofins SafetyScreen or CEREP for assessing potential liabilities such as hERG channel binding (an indicator of cardiotoxicity) or CYP450 enzyme inhibition, generating safety data that can inform the progression of other CNS-active drug candidates derived from the same privileged scaffold.

Late-Stage Functionalization of THIQs

The presence of the thiourea functionality, which can be unstable under certain synthetic conditions, makes this compound a challenging and useful substrate for validating new catalytic transformations. This includes late-stage functionalization methods (e.g., C-H activation, photocatalysis) that are relevant to industrial scale-up processes for complex APIs. Its successful modification under novel reaction conditions can demonstrate the functional group tolerance of new synthetic methodologies.

Application
Selection Property
Validation Focus
Sigma-2 receptor pharmacophore SAR study
Thiourea linker for subtype selectivity analysis
Radioligand binding selectivity endpoints
Dual-target deconvolution in MDR cancer models
THIQ scaffold for sigma-2/P-gp dual investigation
Cell-model response and chemosensitization endpoints
CNS safety panel profiling
Predicted CNS drug-like profile
hERG, CYP450 inhibition panel results
Late-stage THIQ functionalization
Thiourea functional group tolerance
Catalytic transformation compatibility
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